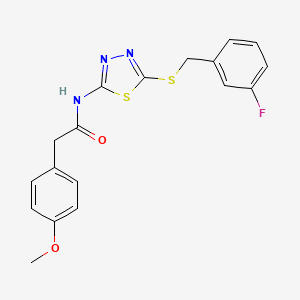

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic thiadiazole derivative featuring a 3-fluorobenzylthio group at the 5-position of the thiadiazole ring and a 4-methoxyphenylacetamide moiety at the 2-position. The compound’s design leverages the thiadiazole scaffold, known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a candidate for pharmacological applications .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S2/c1-24-15-7-5-12(6-8-15)10-16(23)20-17-21-22-18(26-17)25-11-13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBUGSZIGQVVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches to the Target Compound

Two-Step Coupling and Benzylation Strategy

The most widely reported method involves sequential amide bond formation followed by thioether linkage installation.

Step 1: Synthesis of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-(4-Methoxyphenyl)acetamide

Reagents :

- 4-Methoxyphenylacetic acid (1.0 equiv)

- 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)

- N-Ethyl-N′-dimethylaminopropylcarbodiimide (EDC, 1.2 equiv)

- Hydroxybenzotriazole (HOBt, 1.2 equiv)

- Acetonitrile (solvent)

Procedure :

- Dissolve 4-methoxyphenylacetic acid and EDC in acetonitrile.

- Add HOBt and stir for 30 minutes at room temperature to activate the carboxyl group.

- Introduce 5-amino-1,3,4-thiadiazole-2-thiol and continue stirring for 24 hours.

- Quench with ethyl acetate and water, then wash the organic phase with 5% NaHCO₃, diluted H₂SO₄, and brine.

- Dry over Na₂SO₄, concentrate, and purify via column chromatography (ethyl acetate/petroleum ether, 3:2).

Step 2: Benzylation with 3-Fluorobenzyl Chloride

Reagents :

- Intermediate from Step 1 (1.0 equiv)

- 3-Fluorobenzyl chloride (1.1 equiv)

- Potassium hydroxide (1.5 equiv)

- Absolute ethanol (solvent)

Procedure :

- Suspend the intermediate and KOH in ethanol.

- Add 3-fluorobenzyl chloride and reflux for 20–30 hours.

- Cool, precipitate with ice water, and filter.

- Recrystallize from ethanol for purity.

Key Characterization Data :

One-Pot Carbodiimide-Mediated Coupling

An alternative single-step method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) in dimethylformamide (DMF):

Reagents :

- 4-Methoxyphenylacetic acid (1.0 equiv)

- 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)

- EDCI (1.2 equiv)

- HOBt (1.2 equiv)

- DMF (solvent)

Procedure :

- Mix all reagents in DMF and stir at room temperature for 24 hours.

- Pour into ice water, extract with ethyl acetate, and wash with brine.

- Purify via recrystallization from ethanol.

Advantages :

Optimization of Reaction Conditions

Spectroscopic Characterization and Validation

Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects. Thiadiazole derivatives are known for exhibiting activity against various pathogens. Research indicates that N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide may inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural components allow it to interact with specific biological targets involved in cancer cell proliferation and survival. This interaction could lead to the development of novel chemotherapeutic agents.

- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been investigated. By targeting specific enzymes or receptors involved in inflammation, it may provide therapeutic benefits in diseases characterized by chronic inflammation.

Biological Research

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for its application in drug development. Studies often utilize techniques such as molecular docking and binding affinity assays to elucidate its mechanism of action.

- Structure-Activity Relationship (SAR) : Research on SAR helps identify how structural modifications influence the biological activity of thiadiazole derivatives. This knowledge can guide the design of more potent analogs with improved pharmacological profiles.

Materials Science

The unique chemical properties of this compound make it a candidate for developing advanced materials. Its potential applications include:

- Polymer Development : The compound can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Coatings and Adhesives : Due to its chemical stability and reactivity, it may be utilized in formulating coatings or adhesives that require specific performance characteristics under varying environmental conditions.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Benzylthio Substituents

N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) :

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) :

Phenoxy and Aryl Substituents

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5e): Substituent: Isopropylphenoxy Melting Point: 132–134°C; Yield: 74% Bulky isopropyl groups may hinder membrane permeability compared to the smaller 4-methoxyphenyl group in the target compound .

- 2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4i): Substituent: 4-Methoxyphenylureido Melting Point: 264–266°C; Yield: Not reported The 4-methoxyphenyl group, shared with the target compound, suggests improved solubility due to the methoxy group’s electron-donating properties .

Physicochemical Properties

Trends :

- Electron-withdrawing groups (e.g., Cl, F) increase melting points due to stronger intermolecular forces.

- Methoxy groups improve solubility but may reduce thermal stability compared to halogens .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial properties. This article synthesizes current research findings and data regarding its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This formula indicates the presence of fluorine and sulfur atoms, which are significant for its biological activity. The unique combination of a thiadiazole ring with a 3-fluorobenzyl thio moiety enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The following table summarizes various studies on related thiadiazole derivatives and their anticancer activities:

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis |

| Thiadiazole Derivative B | A549 (Lung Carcinoma) | 0.52 | Inhibits tubulin polymerization |

| This compound | SK-MEL-2 (Melanoma) | 4.27 | Inhibits cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action often involves interactions with cellular components such as tubulin or induction of apoptosis through various signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit bacterial growth effectively. For instance:

- Staphylococcus aureus : Inhibition observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- E. coli : Similar inhibitory effects were noted with MIC values ranging from 16 to 64 µg/mL.

These findings suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways involved in cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives, highlighting how modifications can enhance biological activity:

- Fluorine Substitution : The presence of fluorine has been linked to increased potency against cancer cell lines due to enhanced lipophilicity and improved binding interactions with target proteins .

- Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact at the molecular level with targets such as tubulin and various kinases involved in cancer progression .

Q & A

Q. Substituent Variation :

- Replace 3-fluorobenzyl with 4-fluorophenyl or alkylthio groups to assess lipophilicity effects .

- Modify the 4-methoxyphenyl group to nitro or hydroxyl derivatives to study electronic effects .

Bioactivity Correlation : Compare IC₅₀ values across analogs to identify critical moieties (e.g., fluorobenzyl enhances membrane permeability) .

- Tools : Molecular docking (AutoDock Vina) to predict binding affinities to targets like BRAF kinase .

Q. What strategies resolve contradictions in cytotoxicity data between similar thiadiazole derivatives?

- Case Study : If Compound A shows high activity against MCF-7 but low activity in A549:

Assay Validation : Ensure consistent cell passage numbers and culture conditions.

Target Profiling : Perform RNA-seq to identify differential gene expression (e.g., aromatase overexpression in MCF-7) .

Metabolic Stability : Evaluate hepatic microsomal stability; poor solubility may reduce efficacy in certain lines .

Q. How can the mechanism of action be elucidated for this compound?

- Methods :

- Cellular Pathways : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

- Target Identification :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins .

- CRISPR-Cas9 knockout : Validate target genes (e.g., VEGFR-2) .

- In Silico Studies : MD simulations to analyze ligand-protein stability over 100 ns .

Q. What in vivo models are appropriate for preclinical testing?

- Models :

- Xenograft Mice : Implant MCF-7 cells subcutaneously; administer compound (10–50 mg/kg, i.p.) for 4 weeks .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

- Pharmacokinetics : LC-MS/MS to measure plasma half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.